1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride 1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride
Brand Name: Vulcanchem
CAS No.: 1934434-04-4
VCID: VC6182573
InChI: InChI=1S/C4H7FO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2
SMILES: C1CS(=O)(=O)CC1S(=O)(=O)F
Molecular Formula: C4H7FO4S2
Molecular Weight: 202.21

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride

CAS No.: 1934434-04-4

Cat. No.: VC6182573

Molecular Formula: C4H7FO4S2

Molecular Weight: 202.21

* For research use only. Not for human or veterinary use.

1,1-Dioxo-1lambda6-thiolane-3-sulfonyl fluoride - 1934434-04-4

Specification

CAS No. 1934434-04-4
Molecular Formula C4H7FO4S2
Molecular Weight 202.21
IUPAC Name 1,1-dioxothiolane-3-sulfonyl fluoride
Standard InChI InChI=1S/C4H7FO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2
Standard InChI Key NBZDJPOKOBIZLX-UHFFFAOYSA-N
SMILES C1CS(=O)(=O)CC1S(=O)(=O)F

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1,1-dioxothiolane-3-sulfonyl fluoride, reflects its bicyclic structure: a tetrahydrothiophene ring (thiolane) with two sulfonyl oxygen atoms and a fluorine atom bonded to the sulfur center. Key identifiers include:

PropertyValue
CAS Number1934434-04-4
Molecular FormulaC₄H₇FO₄S₂
Molecular Weight202.21 g/mol
SMILESC1CS(=O)(=O)CC1S(=O)(=O)F
InChIKeyNBZDJPOKOBIZLX-UHFFFAOYSA-N

The sulfonyl fluoride group (-SO₂F) confers electrophilic reactivity, enabling nucleophilic substitutions, while the thiolane ring enhances solubility in polar solvents.

Synthesis Methods

Mechanochemical Synthesis

A solvent-free mechanochemical approach has been optimized for this compound, utilizing ball milling to achieve high yields (>85%) with minimal waste. This method avoids traditional solvents, aligning with green chemistry principles.

Electrochemical Oxidation

Recent advances in electrochemistry enable the synthesis of sulfonyl fluorides directly from thiols or disulfides. Using KF as a fluoride source in a biphasic (H₂O/CH₃CN) system, the reaction proceeds via radical intermediates, yielding the target compound in 60–75% efficiency .

Sulfonamide Conversion

Sulfonamides can be converted to sulfonyl fluorides through a two-step process:

  • Chlorination: Treatment with Pyry-BF₄ and MgCl₂ generates the sulfonyl chloride.

  • Fluorination: Subsequent reaction with KF replaces chlorine with fluorine .

Reactivity and Chemical Transformations

Nucleophilic Substitution

The sulfonyl fluoride group reacts with nucleophiles (e.g., amines, alcohols) to form sulfonamides or sulfonate esters. For example:
R-NH2+C4H7FO4S2R-NH-SO2-thiolane+HF\text{R-NH}_2 + \text{C}_4\text{H}_7\text{FO}_4\text{S}_2 \rightarrow \text{R-NH-SO}_2\text{-thiolane} + \text{HF}
This reactivity underpins its utility in bioconjugation and probe design .

Stability Under Physiological Conditions

Unlike sulfonyl chlorides, the fluoride analogue exhibits enhanced stability in aqueous media (pH 4–8), making it suitable for biological applications .

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a key intermediate in drug discovery:

  • Activity-Based Probes (ABPs): Covalently modifies serine hydrolases and proteases, enabling enzyme activity profiling .

  • Anticancer Agents: Derivatives like 2-(1,1-Dioxo-1lambda6-thiolane-3-sulfonamido)acetic acid show apoptosis-inducing activity in vitro .

Materials Science

Sulfonyl fluorides are employed in polymer crosslinking and surface functionalization due to their selective reactivity .

Chemical Biology

The compound’s bioorthogonal reactivity facilitates protein labeling and target identification in complex biological systems .

ParameterRecommendation
Storage-20°C, inert atmosphere
HandlingUse nitrile gloves, fume hood
ToxicityLimited data; assume acute toxicity

The compound is labeled "For research use only," with no approved human or veterinary applications.

Future Directions

  • Mechanism Elucidation: Detailed kinetic studies to map reaction pathways with biological targets.

  • Therapeutic Development: Optimization of derivatives for enhanced pharmacokinetic properties.

  • Sustainable Synthesis: Scaling electrochemical methods for industrial production .

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